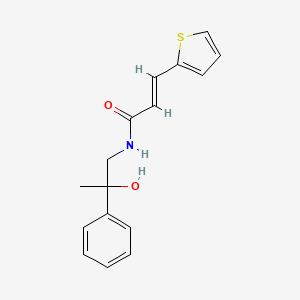

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, also known as HPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. HPPA is a derivative of acrylamide that has been modified to enhance its biological activity, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

1. Polymer Chemistry Applications

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide has been utilized in polymer chemistry. For example, copolymers of N-(isopropyl)acrylamide and related acrylamide derivatives demonstrate significant influences on properties like cloud points, which are affected by the concentration of specific monomers and pH levels. These copolymers also show the potential for complexation with β-cyclodextrins, which is observable with the naked eye (Fleischmann & Ritter, 2013).

2. Chiroptical Properties and Chiral Recognition

In the realm of organic chemistry, acrylamide derivatives similar to (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide have been used to study chiroptical properties and chiral recognition. These studies involve synthesizing enantiopure acrylamide derivatives and examining their polymers' ability to discriminate between different enantiomers of organic compounds, like 1,1'-bi-2-naphthol, based on their tacticity (Lu et al., 2010).

3. Fluorescence Studies with Proteins

Fluorescence binding studies involving bovine serum albumin (BSA) and p-hydroxycinnamic acid amides, which are structurally related to (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, have been conducted. These studies help in understanding the interaction of such compounds with proteins, offering insights into binding constants and conformational changes in the proteins (Meng et al., 2012).

4. Corrosion Inhibition Studies

Acrylamide derivatives have also been explored as potential corrosion inhibitors for metals in acidic environments. Their effectiveness in preventing copper corrosion in nitric acid solutions has been demonstrated, showcasing the utility of these compounds in industrial applications (Abu-Rayyan et al., 2022).

5. Development of Color-Changing Materials

The development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, which include compounds structurally related to (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, has been a significant area of research. These materials have applications in creating pH-sensitive hydrogels and other smart materials (Fleischmann et al., 2012).

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOFNJNCFLVPQB-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)

![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)

![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)